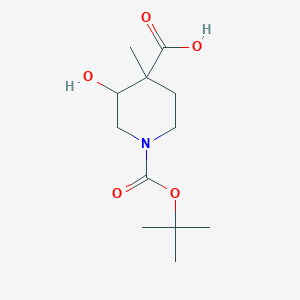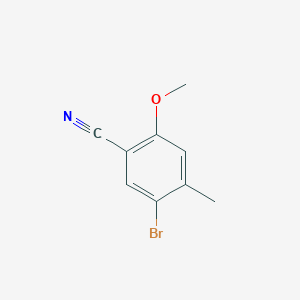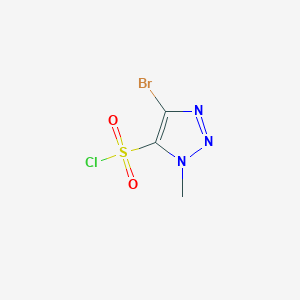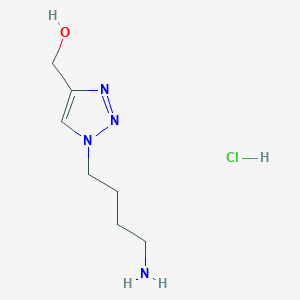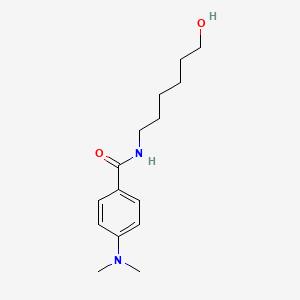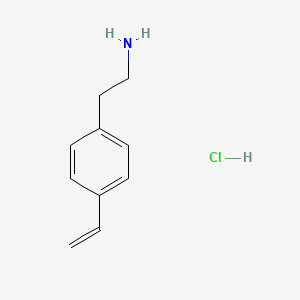
3-(3-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(3-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride” is a compound with the molecular weight of 155.16 . It is also known as 3-(1-Pyrazolyl)-alanine, an alpha-amino acid .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H9N3O2/c7-5-1-3-9(8-5)4-2-6(10)11/h1,3H,2,4H2,(H2,7,8)(H,10,11) . This indicates that the compound has a pyrazole ring attached to a propanoic acid group. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 155.16 .Aplicaciones Científicas De Investigación
Organic Synthesis Intermediates
Compounds with a pyrazole moiety, like “3-(3-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride”, are often used as important raw materials and intermediates in organic synthesis. They can be utilized to create various pharmaceuticals, agrochemicals, and dyestuffs due to their reactive nature and ability to undergo a wide range of chemical transformations .
Pharmaceutical Research
Pyrazole derivatives are known for their diverse pharmacological effects. They have been studied for potential antileishmanial and antimalarial activities, among other therapeutic properties. The compound could be explored for similar pharmacological applications, given its structural similarity to other active pyrazole compounds .
Neurotoxicity Studies
Research on pyrazoline derivatives (which share a similar core structure with pyrazoles) has included investigations into their neurotoxic potentials. The compound “3-(3-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride” could be used in studies assessing its effects on enzymatic activities and oxidative stress markers within neurological contexts .
Antioxidant Properties
Pyrazole-based compounds have been synthesized and screened for antioxidant properties. Given the structural similarity, “3-(3-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride” might also possess antioxidant capabilities that could be beneficial in combating oxidative stress-related diseases .
Safety And Hazards
Propiedades
IUPAC Name |
3-(3-aminopyrazol-1-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c7-5-1-3-9(8-5)4-2-6(10)11;/h1,3H,2,4H2,(H2,7,8)(H,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWECEBCHSWXLFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)CCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

